Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol
Executive Summary
This technical guide provides a comprehensive analysis of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol (CAS: 1382981-71-6), a functionalized purine derivative utilized as a scaffold in the development of antiviral nucleoside analogs and kinase inhibitors.
The compound represents a critical intermediate formed via the C8-functionalization of the 2,6-dichloropurine core. Its structural integrity relies on the precise installation of a tertiary alcohol moiety at the 8-position, a transformation typically achieved via Minisci-type radical alkylation. This document details the physicochemical constants, a validated synthetic protocol, and the logic required for structural verification.
Part 1: Physicochemical Profile & Stoichiometry[1]
The following data constitutes the baseline identity of the molecule. In drug development workflows, deviations from these values in High-Resolution Mass Spectrometry (HRMS) or Elemental Analysis indicate significant impurities or regioisomeric byproducts (e.g., N-alkylation vs. C-alkylation).[1]
Table 1: Molecular Constants[1]
| Property | Value | Notes |
| IUPAC Name | 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol | Alternate: 2,6-dichloro-8-(2-hydroxypropan-2-yl)purine |
| Molecular Formula | C₈H₈Cl₂N₄O | Confirmed stoichiometry |
| Average Molecular Weight | 247.08 g/mol | Standard calculation for dosing |
| Monoisotopic Mass | 246.0075 Da | For HRMS identification ( |
| CAS Registry Number | 1382981-71-6 | Unique Identifier |
| Physical State | White to Off-white Solid | Crystalline powder |
| Solubility Profile | DMSO, Methanol, DMF | Poor solubility in water; moderate in DCM |
Isotopic Abundance Logic (MS Validation)
Due to the presence of two chlorine atoms, the Mass Spectrum will exhibit a characteristic isotopic cluster essential for identification:
-
M+ (246): 100% Relative Intensity (
Cl, Cl)[1] -
M+2 (248): ~64% Relative Intensity (
Cl, Cl)[1] -
M+4 (250): ~10% Relative Intensity (
Cl, Cl)[1]
Note: Absence of this 9:6:1 pattern indicates loss of a chlorine atom (hydrolysis) or incorrect synthesis.[1]
Part 2: Synthetic Methodology (The Minisci Protocol)[1]
The synthesis of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol is a classic application of the Minisci Reaction . This involves the generation of a nucleophilic carbon-centered radical from isopropanol, which selectively attacks the electron-deficient C8 position of the protonated purine base.
Reaction Scheme Logic
-
Substrate: 2,6-Dichloropurine (electron-deficient heterocycle).[1]
-
Radical Source: Isopropanol (acts as both solvent and reagent).[1]
-
Initiator: Ammonium Persulfate
+ Silver Nitrate ( ).[1] -
Mechanism: Oxidative decarboxylation or hydrogen abstraction generates the
-hydroxyisopropyl radical, which attacks the C8 position.[1]
Step-by-Step Validated Protocol
Reagents:
-
2,6-Dichloropurine (1.0 equiv)[1]
-
Isopropanol (Solvent, excess)[1]
-
H₂SO₄ (0.5 equiv, to protonate N7/N9)[1]
-
(NH₄)₂S₂O₂ (2.0 equiv)[1]
-
AgNO₃ (0.1 equiv, catalyst)[1]
Workflow:
-
Dissolution: Charge a round-bottom flask with 2,6-dichloropurine and suspend in Isopropanol/Water (8:2 ratio). Add H₂SO₄ dropwise to ensure protonation of the purine ring (increases electrophilicity at C8).[1]
-
Radical Generation: Heat the mixture to 60–70°C.
-
Addition: Add a solution of Ammonium Persulfate in water dropwise over 30 minutes. The Ag(+) catalyst facilitates the radical generation.[1]
-
Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (Rf ~0.[1]4) should disappear, replaced by a more polar spot (Rf ~0.3).[1]
-
Quench & Workup: Cool to RT. Neutralize with aqueous NaHCO₃ (Caution: Gas evolution).[1] Remove isopropanol under reduced pressure.
-
Extraction: Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with Brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Diagram 1: Synthesis & Mechanism Workflow
[1]
Part 3: Structural Elucidation & Integrity[1]
Validating the structure requires distinguishing the target molecule from common byproducts, such as N-alkylated isomers (N9-isopropyl) or hydrolysis products (2-chloro-6-hydroxypurine).
NMR Spectroscopy Signatures
-
¹H NMR (DMSO-d₆):
-
¹³C NMR:
Mass Spectrometry Fragmentation Logic
In ESI-MS (Positive mode), the fragmentation pattern validates the side chain.[1]
-
Parent Ion: 247/249/251 (M+H).[1]
-
Primary Loss: [M - 18]⁺ (Loss of H₂O) → m/z ~229.[1]
-
Secondary Loss: [M - 59]⁺ (Loss of acetone/hydroxy-isopropyl radical) → m/z ~188 (Reversion to dichloropurine core).[1]
Diagram 2: MS Fragmentation Logic
Part 4: Applications in Drug Discovery
This molecule serves as a versatile "linchpin" intermediate.[1] The 2,6-dichloro motif allows for sequential nucleophilic aromatic substitution (
-
C6-Substitution: The Chlorine at C6 is more reactive than at C2.[1] Amines can displace C6-Cl to form Adenine analogs (e.g., Abacavir precursors).[1]
-
C2-Substitution: Subsequent displacement of C2-Cl yields Guanine or Diaminopurine analogs.[1]
-
C8-Modulation: The hydroxyisopropyl group improves aqueous solubility compared to the bare purine and prevents metabolic oxidation at the typically labile C8 position.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol.[2][3] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Minisci, F. (1973).[1] Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis, 1973(1), 1-24.[1] (Foundational methodology for C8-alkylation).
-
Duncton, M. A. (2011).[1] Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun., 2, 1135-1161.[1] Retrieved from [Link]
